
3,5-Dichloro-2-cyclopropylpyrazine
Descripción general
Descripción
“3,5-Dichloro-2-cyclopropylpyrazine” is a chemical compound with the CAS Number: 1448241-45-9 . It has a molecular weight of 189.04 and its molecular formula is C7H6Cl2N2 .
Molecular Structure Analysis
The InChI code for “3,5-Dichloro-2-cyclopropylpyrazine” is 1S/C7H6Cl2N2/c8-5-3-10-6 (4-1-2-4)7 (9)11-5/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3,5-Dichloro-2-cyclopropylpyrazine” is stored at a temperature of 4°C .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have explored the reactions of 3,5-dichloropyrazoles, including derivatives of 3,5-dichloro-2-cyclopropylpyrazine, in various synthetic processes. For instance, the study by Murakami and Yamamoto (1999) delved into the synthesis of new 3,3′-dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, revealing insights into the reactivity of these compounds and their potential applications in material science (Murakami & Yamamoto, 1999).
Agricultural Applications
The dissipation kinetics of soil-applied herbicides, including compounds related to 3,5-dichloro-2-cyclopropylpyrazine, have been studied in different climatic and pedological conditions. Baer and Calvet (1999) investigated this aspect, providing valuable data on the environmental behavior of these herbicides, which is crucial for understanding their impact on agriculture and the environment (Baer & Calvet, 1999).
Biomedical Research
In biomedical research, compounds structurally similar to 3,5-dichloro-2-cyclopropylpyrazine have been utilized in the synthesis of new heterocyclic substances with potential antimicrobial activities. The study by Behbehani et al. (2011) highlighted the use of related compounds in creating substances with promising applications in fighting bacterial infections (Behbehani et al., 2011).
Environmental and Toxicological Studies
Environmental and toxicological studies have also utilized compounds similar to 3,5-dichloro-2-cyclopropylpyrazine. For example, Zober et al. (1995) investigated the health effects of vinclozolin, a compound containing a similar dichloro structural feature, on personnel exposed during its synthesis and formulation (Zober et al., 1995).
Chemical Synthesis and Material Science
Other studies have focused on chemical synthesis and material science applications, examining the reactivity of related dichloropyrazines in various conditions. This includes research on the synthesis of fluorescent dyes and materials with unique properties, as indicated by Shirai et al. (1998) (Shirai et al., 1998).
Propiedades
IUPAC Name |
3,5-dichloro-2-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDHCCLVITXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-cyclopropylpyrazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

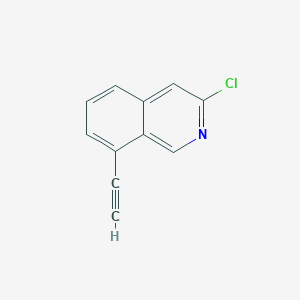
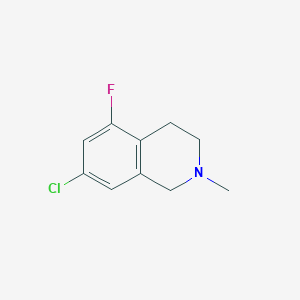
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
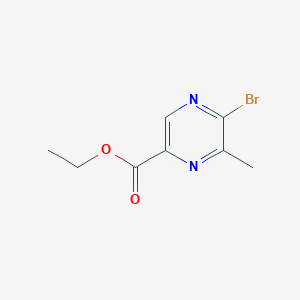
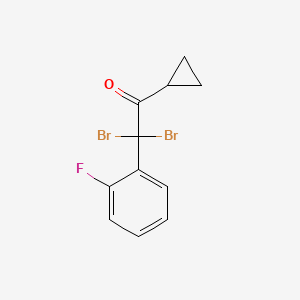
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
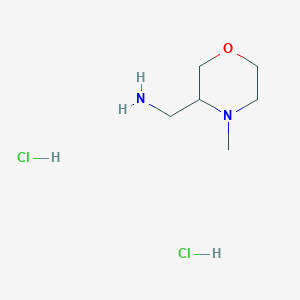
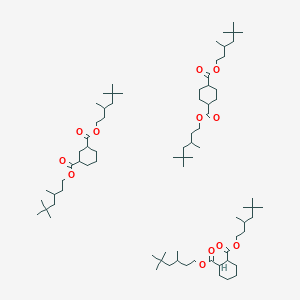

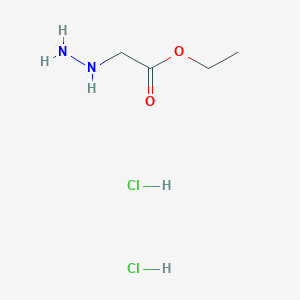
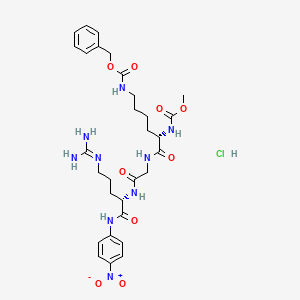
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
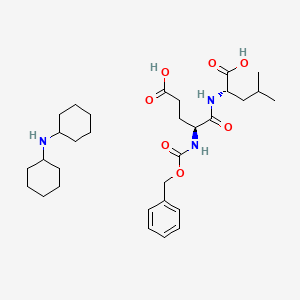
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)